Ethyl 4-acetoxybenzoylformate

描述

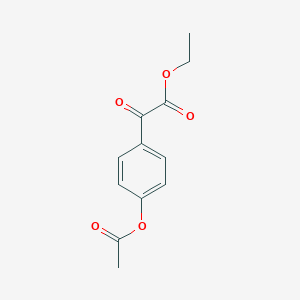

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQROMILHQCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450524 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100519-34-4 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 4 Acetoxybenzoylformate

Elucidation of Synthetic Pathways: From Precursors to Ethyl 4-acetoxybenzoylformate

The construction of this compound involves the strategic formation of two key functionalities: the ethyl ester of a carboxylic acid and the α-keto group adjacent to the substituted benzene (B151609) ring. The synthetic approach must carefully consider the introduction of the acetoxy group and the benzoylformate moiety in a sequence that maximizes yield and purity.

The precursor molecule, 4-acetoxybenzoic acid, is typically synthesized via the acetylation of 4-hydroxybenzoic acid. mdpi.com This reaction involves treating 4-hydroxybenzoic acid with acetic anhydride (B1165640), often with a catalytic amount of a strong acid like sulfuric acid, to form the phenyl ester. mdpi.com

Once 4-acetoxybenzoic acid is obtained, it can undergo esterification to form its corresponding esters. A common laboratory procedure for the synthesis of ethyl 4-acetoxybenzoate, a related but simpler ester, involves the reaction of 4-acetoxybenzoic acid with triethyloxonium (B8711484) tetrafluoroborate (B81430) in dichloromethane, facilitated by a non-nucleophilic base like diisopropylethylamine. mdpi.com This method is effective for esterifying carboxylic acids that may contain other sensitive functional groups. mdpi.com While this pathway yields an ethyl ester, it does not create the critical α-keto group characteristic of the benzoylformate structure. Therefore, this esterification must be part of a broader multi-step sequence where the α-keto group is introduced via a different strategy.

The formation of the α-keto ester, or benzoylformate, moiety is a critical step in the synthesis of the target compound. Several established synthetic strategies can be employed to achieve this transformation. mdpi.com

One of the most direct and widely used methods is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acylating agent. mdpi.comchim.it For the synthesis of this compound, this would involve the acylation of phenyl acetate (B1210297) with ethyl oxalyl chloride (also known as ethyl chlorooxoacetate). chim.itcardiff.ac.uksigmaaldrich.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent for electrophilic attack on the aromatic ring. google.comwikipedia.org The acetoxy group on the phenyl acetate ring is an ortho-, para-directing group, which would favor the formation of the desired 4-substituted product.

Another significant strategy is the oxidation of precursor molecules . This can involve several different starting materials:

Oxidation of mandelate (B1228975) esters: A plausible route involves the oxidation of an ethyl 4-acetoxymandelate precursor. The enantioselective hydrogenation of ethyl benzoylformate to ethyl mandelate is a well-studied reaction, and conversely, the oxidation of ethyl mandelate can yield the desired α-keto ester. researchgate.netrsc.org

Oxidation of aryl methyl ketones: The oxidation of acetophenones can yield α-ketoesters. organic-chemistry.org

Oxidation of terminal alkynes: Visible-light-induced, copper-catalyzed oxidation of terminal alkynes using molecular oxygen as a sustainable oxidant can produce α-keto esters in high yields. rsc.org

Oxidative cleavage: An Oxone/aluminum trichloride (B1173362) system can facilitate the oxidative cleavage of β-keto esters to form α-keto esters in an aqueous medium, representing a green chemistry approach. organic-chemistry.org

Other methods, such as the reaction of Grignard reagents with diethyl oxalate (B1200264), have also been reported for the synthesis of aryl glyoxylates but can be less efficient or require stringent reaction control. google.comasianpubs.org

Given the functionalities of this compound, its synthesis is inherently a multistep process. rsc.orgresearcher.life A logical sequence based on the Friedel-Crafts strategy would be:

Acetylation: Protection of the hydroxyl group of phenol (B47542) via acetylation with acetic anhydride to form phenyl acetate.

Friedel-Crafts Acylation: Reaction of phenyl acetate with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethylglyoxyl group at the para position. cardiff.ac.uk

Alternatively, a pathway built around an oxidation step could be envisioned:

Synthesis of a mandelic acid precursor: Starting from 4-hydroxybenzaldehyde, formation of ethyl 4-hydroxymandelate (B1240059).

Acetylation: Conversion of ethyl 4-hydroxymandelate to ethyl 4-acetoxymandelate.

Oxidation: Oxidation of the secondary alcohol in ethyl 4-acetoxymandelate to the corresponding ketone, yielding the final product.

Optimization of these sequences is crucial for maximizing yield and, if applicable, stereoselectivity. For the Friedel-Crafts route, optimization involves screening Lewis acid catalysts, solvents, reaction temperature, and the stoichiometry of reactants. google.com For instance, a solvent-free grinding reaction between the arene, ethyl oxalyl chloride, and anhydrous aluminum chloride has been shown to be effective, simplifying the procedure and reducing organic solvent consumption. google.com For the oxidation route, the choice of oxidizing agent and catalyst is paramount to ensure selective oxidation of the secondary alcohol without affecting other functional groups.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign catalytic systems. The synthesis of this compound can benefit significantly from the application of heterogeneous catalysis and non-conventional activation methods, which align with the principles of green chemistry.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation, recovery, and reuse, which minimizes waste and production costs. researchgate.netrsc.org

In the context of the Friedel-Crafts acylation pathway, traditional homogeneous Lewis acids like AlCl₃ are effective but generate stoichiometric amounts of corrosive and environmentally harmful waste. researchgate.net Greener alternatives involve solid acid catalysts. researchgate.net A variety of heterogeneous catalysts have proven effective for acylation reactions, including:

Zeolites: Large-pore zeolites such as Hβ, HY, and H-mordenite can catalyze the acylation of aromatic ethers. cardiff.ac.uk

Clays (B1170129): Montmorillonite clays like K10 and KSF are also active catalysts for these reactions. cardiff.ac.uk

Sulfated Zirconia: This solid superacid is an efficient and reusable catalyst for the Friedel-Crafts acylation of indole (B1671886) derivatives. unlp.edu.ar

Fly Ash-Based Geopolymers: These materials have been developed as sustainable, low-cost heterogeneous catalysts for Friedel-Crafts acylations, utilizing their inherent Lewis and Brønsted acid sites. mdpi.com

The use of these catalysts aligns with the principles of green chemistry, which advocate for waste prevention and the use of catalytic reagents over stoichiometric ones. organic-chemistry.orgacs.org Further greening of the process can be achieved by using environmentally benign solvents or adopting solvent-free reaction conditions. google.comacs.org If an oxidation pathway is chosen, the use of green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) is preferable to traditional heavy-metal-based oxidants. nih.govmdpi.com

Table 1: Comparison of Heterogeneous Catalysts in Friedel-Crafts Acylation of 2,3-dihydrobenzofuran

| Catalyst | Acylating Agent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Hβ Zeolite | Acetic Anhydride | 1.5 | 90 | cardiff.ac.uk |

| HY Zeolite | Butyric Anhydride | 4.5 | 57 | cardiff.ac.uk |

| K10 Clay | Benzoyl Chloride | 5.0 | 73 | cardiff.ac.uk |

| KSF Clay | Benzoyl Chloride | 5.0 | 29 | cardiff.ac.uk |

Non-conventional energy sources like microwave and ultrasound irradiation can dramatically accelerate reaction rates, increase yields, and improve product purity. beilstein-journals.orgrasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. cem.comconicet.gov.ar This technique can significantly reduce reaction times from hours to minutes. conicet.gov.ar It has been successfully applied to a wide range of organic reactions, including ester hydrolysis and syntheses on solid supports, making it highly compatible with the use of heterogeneous catalysts. rasayanjournal.co.indergipark.org.tr For the synthesis of this compound, microwave irradiation could be used to accelerate the Friedel-Crafts acylation or the esterification steps, potentially leading to cleaner reactions with fewer side products. nih.govconicet.gov.ar

Ultrasound irradiation (Sonochemistry) enhances chemical reactivity through acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, increasing mass transfer and accelerating reactions. researchgate.net Sonochemistry is particularly effective in heterogeneous systems. For instance, the ultrasound-assisted oxidation of alcohols to their corresponding aldehydes or ketones has been shown to be highly efficient, often leading to improved yields and shorter reaction times compared to silent reactions. mdpi.comresearchgate.net This method could be directly applied to the oxidation of an ethyl 4-acetoxymandelate precursor. The combination of ultrasound with heterogeneous catalysts can produce a synergistic effect, further enhancing catalytic activity. mdpi.com

Table 2: Effect of Ultrasound on the Oxidation of 1-Phenylethanol

| Catalyst System | Activation Method | Reaction Time | Yield of Acetophenone (%) | Reference |

|---|---|---|---|---|

| CrO₃/Al₂O₃ | Conventional (Stirring) | Not specified | 74-93 (general range) | researchgate.net |

| CrO₃/Al₂O₃ | Ultrasound Irradiation | Shorter time | Increased yield | researchgate.net |

| Fe-containing catalyst | Microwave Irradiation (1h, 80°C) | 1 h | ~70 | mdpi.com |

Development of Enantioselective Synthesis Methodologies for Chiral Derivatives

The pursuit of enantiomerically pure chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While specific literature on the enantioselective synthesis of chiral derivatives starting directly from this compound is not extensively detailed, the principles can be inferred from established methods for analogous α-keto esters. The primary approach involves the asymmetric reduction of the ketone functionality to a chiral α-hydroxy ester.

Catalytic asymmetric reduction represents a highly efficient method for achieving enantioselectivity. This typically involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to stereoselectively deliver a hydride to the carbonyl group. Common catalytic systems for the reduction of α-keto esters include those based on ruthenium, rhodium, and iridium, paired with chiral phosphine (B1218219) ligands such as BINAP. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).

Another prevalent strategy is the use of chiral reducing agents. Reagents like borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) have proven effective for the enantioselective reduction of a variety of ketones, including α-keto esters. The steric and electronic properties of the substrate, in this case, a derivative of this compound, would influence the stereochemical outcome.

The following table summarizes representative data for the asymmetric reduction of similar aryl α-keto esters, illustrating the potential for achieving high enantioselectivity.

| Catalyst/Reagent | Ligand/Auxiliary | Substrate Type | Enantiomeric Excess (e.e.) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Aryl α-keto ester | >95% |

| BH₃·SMe₂ | (R)-CBS catalyst | Aryl α-keto ester | up to 98% |

| Rh(I) complex | Chiral diphosphine | Aryl α-keto ester | >90% |

Reaction Mechanisms of Key Synthetic Transformations

The synthesis of this compound and its derivatives is governed by fundamental reaction mechanisms, including those for α-keto ester formation, nucleophilic substitution, and condensation reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing by-products.

Detailed Mechanistic Pathways for α-Keto Ester Formation

The formation of the α-keto ester moiety in this compound can be achieved through several synthetic routes, with the oxidation of a corresponding α-hydroxy ester or the acylation of an organometallic reagent being common strategies.

One plausible pathway is the oxidation of ethyl 4-acetoxymandelate. This transformation can be accomplished using a variety of oxidizing agents, such as chromium-based reagents (e.g., PCC, PDC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation. The mechanism of the Swern oxidation, for instance, involves the initial reaction of the alcohol with dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. This forms an alkoxysulfonium salt, which then undergoes an intramolecular elimination (E2-like) upon the addition of a hindered, non-nucleophilic base like triethylamine (B128534) to yield the ketone, DMSO, and triethylammonium (B8662869) salt.

Alternatively, a Friedel-Crafts acylation approach can be employed. The reaction of 4-acetoxybenzoyl chloride with a suitable C1 synthon, or the reaction of a derivative of 4-acetoxyphenol with an appropriate electrophile, could lead to the desired product.

Role of Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution and condensation reactions are integral to the synthesis of the precursors of this compound.

Nucleophilic Acyl Substitution: The introduction of the 4-acetoxy group onto the benzene ring likely proceeds via nucleophilic acyl substitution. For example, 4-hydroxybenzoylformate could be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. In this mechanism, the lone pair on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of the leaving group (acetate or chloride), resulting in the formation of the ester linkage of the acetoxy group.

Condensation Reactions: Claisen-type condensation reactions could also be envisioned for the construction of the α-keto ester framework. For instance, the reaction of an oxalate ester (like diethyl oxalate) with a suitable aryl organometallic reagent derived from 4-bromoacetoxybenzene could form the carbon-carbon bond necessary to create the benzoylformate structure. The mechanism involves the nucleophilic attack of the organometallic reagent on one of the ester carbonyls of the oxalate, followed by the elimination of an ethoxide leaving group.

Kinetic and Thermodynamic Considerations in Reaction Control and By-product Minimization

The efficiency and selectivity of the synthesis of this compound are heavily influenced by kinetic and thermodynamic parameters.

In reactions like the Friedel-Crafts acylation, temperature control is critical. Lower temperatures often favor the kinetically controlled product and can minimize side reactions such as polysubstitution or rearrangement of the acyl group. The choice of Lewis acid catalyst also plays a significant role; a milder Lewis acid might be necessary to prevent the cleavage of the acetoxy ester group.

For oxidation reactions, careful control of stoichiometry and temperature is necessary to prevent over-oxidation to the corresponding carboxylic acid. The use of selective, non-aqueous workup conditions can also be crucial in preserving the desired α-keto ester product.

In condensation reactions, the choice of base and solvent can dictate the position of equilibrium and the rate of reaction. For a Claisen condensation, a stoichiometric amount of a strong, non-nucleophilic base is often required to drive the reaction to completion by deprotonating the resulting β-dicarbonyl compound. Subsequent acidic workup is then needed to protonate the enolate and yield the final product. By-products, such as those from self-condensation of the starting materials, can be minimized by the slow addition of one reagent to the other.

The following table outlines some key considerations for controlling reaction outcomes:

| Reaction Type | Key Parameter | Rationale for Control | Potential By-products |

| Friedel-Crafts Acylation | Temperature, Lewis Acid Choice | Minimize side reactions, prevent ester cleavage | Polysubstituted products, de-acetylated products |

| Oxidation | Stoichiometry, Temperature | Prevent over-oxidation | Carboxylic acids |

| Claisen Condensation | Base Strength, Addition Rate | Drive equilibrium, minimize self-condensation | Self-condensation products |

Chemical Reactivity and Transformation Studies of Ethyl 4 Acetoxybenzoylformate

Reactivity Profiles of the α-Keto Ester Functionality

The α-keto ester group in Ethyl 4-acetoxybenzoylformate is characterized by two adjacent carbonyl centers: a ketone and an ester. This arrangement makes it highly electrophilic and susceptible to a range of nucleophilic attacks and other transformations.

Nucleophilic Additions to the Carbonyl Centers

The electrophilic nature of the two carbonyl carbons in the α-keto ester functionality makes them primary targets for nucleophilic addition. ambeed.com Generally, aldehydes are more reactive than ketones towards nucleophiles due to lesser steric hindrance and greater polarization. ambeed.com In the case of this compound, the ketone carbonyl is more electrophilic than the ester carbonyl and is the preferred site for nucleophilic attack.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add irreversibly to the ketone carbonyl, forming a tertiary alcohol after workup. researchgate.net Weaker nucleophiles, like alcohols or amines, can also add to the ketone, often in a reversible manner. For instance, in the presence of an acid catalyst, alcohols can add to form hemiacetals and subsequently acetals. jetir.org Cyanide ions can also add to the ketone to form cyanohydrins. ambeed.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ambeed.com Subsequent protonation yields the alcohol product.

Table 1: Predicted Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether, followed by aqueous workup |

| Alcohol (R-OH) | Acetal/Ketal | Acid catalyst, removal of water |

| Cyanide (NaCN) | Cyanohydrin | Acidic workup |

Enolization Phenomena and Enolate Chemistry

While this compound lacks α-hydrogens adjacent to the ketone carbonyl, making direct enolization at that position impossible, the ester portion possesses α-hydrogens on the ethyl group. However, these are generally not acidic enough to be removed under typical conditions. The concept of enolate formation is more relevant to related compounds where α-protons are available, which can then act as nucleophiles. researchgate.netscispace.com

In a broader context of α-keto esters with enolizable protons, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would lead to the formation of an enolate. researchgate.netnih.gov This enolate is a powerful nucleophile, capable of participating in various carbon-carbon bond-forming reactions. The stability of the enolate is enhanced by the delocalization of the negative charge onto the carbonyl oxygen. researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Knoevenagel Condensations)

Carbon-carbon bond formation is a cornerstone of organic synthesis. While this compound cannot form an enolate itself to act as the nucleophilic partner in classic Aldol or Knoevenagel reactions, its electrophilic ketone carbonyl can react with enolates generated from other carbonyl compounds. mdpi.comresearchgate.net

Aldol-Type Reactions : In a crossed Aldol reaction, an enolate from a different ketone or aldehyde would attack the benzoylformate's ketone carbonyl. For example, the enolate of acetone (B3395972) could add to this compound in a base-catalyzed reaction to yield a β-hydroxy-α-keto ester. ambeed.comchim.it

Knoevenagel Condensation : This reaction involves an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) reacting with a carbonyl. nih.gov For instance, diethyl malonate can be deprotonated by a weak base to form a nucleophile that adds to the ketone of this compound. Subsequent dehydration would yield a condensed product. chim.itresearchgate.net

Henry (Nitroaldol) Reaction : The nitroaldol reaction is another important C-C bond forming reaction where a nitroalkane's conjugate base adds to a carbonyl compound. This is particularly effective for α-ketoesters, providing access to tertiary carbinols.

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Nucleophilic Partner | Expected Product Type |

|---|---|---|

| Crossed Aldol | Ketone/Aldehyde Enolate | β-Hydroxy-α-keto ester |

| Knoevenagel | Malonic Ester Enolate | α,β-Unsaturated dicarbonyl compound |

Chemoselective Reduction and Oxidation Reactions

The presence of multiple reducible and oxidizable sites in this compound allows for the study of chemoselectivity.

Reduction : The α-keto group is generally more reactive towards reduction than the ester or the aromatic ring. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol (an α-hydroxy ester), leaving the ester and acetoxy groups intact. pearson.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities to alcohols, yielding a diol. researchgate.net

Oxidation : The α-keto ester functionality is already in a relatively high oxidation state. Further oxidation would likely require harsh conditions and could lead to cleavage of the carbon-carbon bonds or oxidation of the aromatic ring. Specific oxidation of the formyl C-H bond is not possible as it is absent.

Reactivity of the Acetoxy and Aromatic Moieties

Hydrolysis and Transesterification Reactions of the Acetoxy Group

The ester linkages—both the ethyl ester and the acetoxy group—are susceptible to hydrolysis and transesterification.

Hydrolysis : Under acidic or basic conditions, both ester groups can be hydrolyzed. The acetoxy group, upon hydrolysis, yields a phenolic hydroxyl group and acetic acid. The ethyl ester group hydrolyzes to a carboxylic acid and ethanol. The relative rates of hydrolysis can be influenced by steric and electronic factors. Generally, phenolic esters like the acetoxy group can be hydrolyzed under milder conditions than alkyl esters. mdpi.com

Transesterification : This process involves the exchange of the alcohol or acid portion of an ester. The ethyl ester can be converted to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. Similarly, the acetoxy group could potentially undergo transesterification, though this is less common. The process is often driven to completion by using a large excess of the new alcohol or by removing the liberated alcohol (ethanol in this case).

Table 3: Potential Hydrolysis and Transesterification Products

| Reaction | Reagents | Product from Acetoxy Group | Product from Ethyl Ester |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 4-Hydroxybenzoylformate | 4-Acetoxybenzoylformic acid |

| Base Hydrolysis | NaOH, H₂O, Heat | 4-Hydroxybenzoylformate salt | 4-Acetoxybenzoylformate salt |

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. sigmaaldrich.com The directing and activating or deactivating effects of the substituents already present on the ring profoundly influence the regioselectivity and rate of these reactions.

Given these competing influences, electrophilic aromatic substitution on this compound is expected to be challenging and require forcing conditions. The position of substitution will be directed by the ortho-, para-directing acetoxy group to the positions ortho to it (C3 and C5). The C4 position is already substituted, and the meta-directing influence of the benzoylformate group would also favor substitution at C3 and C5.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-acetoxy-3-nitrobenzoylformate |

| Halogenation | Br₂, FeBr₃ | Ethyl 4-acetoxy-3-bromobenzoylformate |

| Sulfonation | Fuming H₂SO₄ | 4-Acetoxy-5-(ethoxycarbonyl)carbonyl-2-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-acetoxy-3-acylbenzoylformate |

Note: The table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Specific experimental validation for this compound is not widely available in the literature.

Functional Group Interconversions of the Ethyl Ester

The ethyl ester functional group in this compound is a versatile handle for chemical modification. Standard organic transformations can be employed to convert the ester into other functional groups, thereby altering the molecule's physicochemical properties.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, Ethyl 4-acetoxybenzoylcarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, followed by an acidic workup is a common method.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. This allows for the synthesis of a variety of esters with different steric and electronic properties.

Reduction: The ethyl ester can be selectively reduced to the corresponding primary alcohol, 4-acetoxy-α-(hydroxymethyl)benzyl alcohol, using a reducing agent like lithium aluminum hydride (LiAlH₄). This transformation would also likely reduce the ketone functionality. Selective reduction of the ester in the presence of the ketone can be challenging but might be achievable with specific reagents.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by converting the ester to a more reactive intermediate or by using high temperatures. The resulting amides introduce a hydrogen bond donor and can significantly impact biological activity.

Table 2: Potential Functional Group Interconversions of the Ethyl Ester

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | New Ester |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | R'NH₂, Heat | Amide |

Derivatization Strategies for the Generation of Novel Compound Libraries

The structural core of this compound presents multiple points for diversification, making it a potentially attractive scaffold for the generation of novel compound libraries in drug discovery and materials science. researchgate.netcam.ac.uk

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. researchgate.net The benzoylformate scaffold and its derivatives have been explored in various contexts, including as enzyme inhibitors. plos.orgplos.org For this compound, a systematic SAR study would involve modifications at three key positions: the phenyl ring, the ester, and the ketone.

Phenyl Ring Analogs: As discussed in section 3.2.2, electrophilic aromatic substitution can introduce a variety of substituents (nitro, halo, alkyl, acyl) onto the phenyl ring. Additionally, the acetoxy group can be hydrolyzed to a phenol (B47542), which can then be alkylated or acylated to generate a small library of ether and ester analogs. bibliotekanauki.pl

Ester Analogs: The functional group interconversions described in section 3.2.3 (hydrolysis, transesterification, reduction, amidation) provide a straightforward route to a diverse set of analogs with varying polarity, size, and hydrogen bonding capabilities. open.ac.uk

Ketone Analogs: The ketone can be reduced to a secondary alcohol or converted to an oxime or other derivatives. These changes would significantly alter the geometry and electronic properties of the core scaffold.

Table 3: Proposed Analogs of this compound for SAR Studies

| Modification Site | Proposed Analog Functional Group | Rationale for Synthesis |

| Phenyl Ring (C3/C5) | Nitro, Halogen, Amino (via reduction of nitro) | Probe electronic and steric effects on activity |

| 4-Position | Hydroxyl, Alkoxy, Aryloxy | Modulate hydrogen bonding and lipophilicity |

| Ethyl Ester | Carboxylic Acid, Amide, Other Esters | Alter solubility, polarity, and metabolic stability |

| Ketone | Secondary Alcohol, Oxime | Change geometry and electronic distribution |

Exploration of Functional Group Interconversions for Diversification

Beyond the one-at-a-time modifications for SAR studies, a broader exploration of functional group interconversions can lead to the rapid diversification of the this compound scaffold for high-throughput screening. enamine.netnih.gov This approach aims to create a library of compounds with a wide range of structural and functional diversity.

One powerful strategy is to utilize a key intermediate, such as Ethyl 4-hydroxybenzoylformate (obtained by deacetylation of the starting material), as a branching point for multiple synthetic pathways. The phenolic hydroxyl group can participate in a variety of reactions, including Williamson ether synthesis, Mitsunobu reactions, and esterifications, to attach a wide array of building blocks. rsc.org

Another approach is to leverage the reactivity of the ketone. For example, a Grignard reaction with various organometallic reagents could introduce a diverse set of substituents at the benzylic position, followed by further transformations of the newly introduced functional groups.

The combination of these strategies would allow for the creation of a large and diverse library of novel compounds based on the this compound scaffold, which could then be screened for a variety of biological activities.

Computational and Theoretical Investigations of Ethyl 4 Acetoxybenzoylformate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic and electronic levels. These investigations for Ethyl 4-acetoxybenzoylformate would typically employ methods like Density Functional Theory (DFT) to model its properties.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy of various spatial arrangements of its atoms to find the conformation with the lowest energy, which corresponds to the most stable structure.

The analysis would also explore the conformational landscape, identifying other stable, low-energy conformers and the energy barriers for rotation around single bonds, such as the C-O bonds of the ester groups. This provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distributions)

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. A key aspect of this is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which an electron is most likely to be donated. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor in chemical reactions.

LUMO: This orbital represents the region where an electron is most likely to be accepted. The energy of the LUMO is related to the electron affinity and indicates the molecule's susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that helps to determine the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the analysis would map the spatial distribution of these orbitals to predict reactive sites.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge analysis is a method used to assign a partial charge to each atom in a molecule. This calculation helps in understanding the electrostatic potential and the polarity of bonds within this compound. The distribution of positive and negative charges across the molecule influences its intermolecular interactions, solubility, and the nature of its electrostatic potential surface. For instance, the oxygen atoms in the carbonyl and ester groups are expected to carry significant negative charges, while the adjacent carbon atoms would be positively charged.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in a Related Structure (Note: This is a representative table based on general principles for similar functional groups, not specific calculated data for this compound.)

| Atom | Representative Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon (Benzoyl) | +0.45 |

| Carbonyl Oxygen (Benzoyl) | -0.35 |

| Ester Carbon (Acetoxy) | +0.50 |

| Ester Oxygen (Acetoxy, C=O) | -0.40 |

Spectroscopic Property Predictions and Experimental Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C) and Comparative Analysis with Experimental Data

Theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations are performed on the optimized molecular geometry. The computed chemical shifts are then typically scaled or referenced against a standard (like Tetramethylsilane, TMS) to allow for a direct comparison with experimental NMR spectra.

A comparative analysis between the theoretical and experimental chemical shifts serves as a powerful tool for confirming the molecular structure. A strong correlation between the calculated and observed values would provide high confidence in the structural assignment of this compound.

Table 2: Hypothetical Comparison of Theoretical and Experimental NMR Chemical Shifts (Note: This table illustrates the format of such a comparison. The values are not actual data for this compound.)

¹H NMR

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Aromatic-H | 7.2 - 8.1 | 7.1 - 8.0 |

| Ethyl-CH₂ | 4.35 | 4.30 |

| Acetoxy-CH₃ | 2.30 | 2.25 |

¹³C NMR

| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Carbonyl (Benzoyl) | 185.0 | 184.5 |

| Carbonyl (Acetoxy) | 169.5 | 169.0 |

| Aromatic-C | 122.0 - 155.0 | 121.5 - 154.5 |

| Ethyl-CH₂ | 62.0 | 61.5 |

| Acetoxy-CH₃ | 21.0 | 20.8 |

Vibrational Frequency Analysis and Simulation of Infrared Spectroscopy

Vibrational frequency analysis involves calculating the frequencies of the normal modes of vibration for the optimized structure of this compound. These calculated frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum.

The theoretical vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. The simulated IR spectrum, generated from the calculated frequencies and their intensities, can be compared with the experimental spectrum to aid in the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the C=O (carbonyl) groups and C-O (ester) bonds.

Reaction Pathway Modeling and Transition State Analysis

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the reaction pathway modeling, transition state analysis, energy profiles, or kinetic parameters for the chemical compound this compound were identified.

Computational Studies of Key Reaction Mechanisms and Energetics

Information regarding computational studies on the key reaction mechanisms and energetics of this compound is not available in the public domain. Research in this specific area appears to be unpublished or not yet conducted.

Prediction of Energy Profiles and Kinetic Parameters for Chemical Transformations

Similarly, there is a lack of published data concerning the prediction of energy profiles and kinetic parameters for any chemical transformations involving this compound. Theoretical models and simulations that would provide this information have not been reported.

Due to the absence of research data on the computational and theoretical investigations of this compound, the detailed analysis requested for this article cannot be provided at this time.

Applications of Ethyl 4 Acetoxybenzoylformate in Advanced Materials and Chemical Biology

Utilization as a Synthetic Synthon and Building Block in Organic Synthesis

In the realm of organic synthesis, Ethyl 4-acetoxybenzoylformate serves as a valuable synthon—a molecular fragment used to build larger molecules. Its reactivity is primarily centered around the α-keto ester group, which allows for a variety of chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The structure of this compound makes it an adept precursor for more intricate organic structures. The α-keto ester moiety is particularly reactive and can participate in numerous carbon-carbon bond-forming reactions. The carbonyl groups are susceptible to nucleophilic attack, and the α-keto group can engage in condensation reactions. vulcanchem.com This reactivity is foundational to its role in multi-step syntheses. Furthermore, the acetoxy group can be hydrolyzed to a phenol (B47542), providing an additional site for modification, such as in Williamson ether synthesis, to build even larger and more complex molecules. mdpi.com This dual functionality allows chemists to strategically elaborate the molecule in different directions, making it a key starting material for creating compounds with diverse functional groups and stereochemical complexity.

Intermediate in Contemporary Drug Discovery and Development Programs

Convenient molecular structures like keto esters are widely utilized as effective templates in medicinal chemistry and pharmacology for drug discovery. nih.gov this compound fits this role perfectly, acting as a key intermediate in the synthesis of potential drug candidates. Its benzoylformate core is a recognized scaffold in many biologically active compounds. nih.gov Researchers can modify this core structure by reacting the keto-ester portion or by altering the acetoxy group to generate a library of derivatives. These libraries are then screened for biological activity, allowing for the identification of lead compounds in drug development programs. The compound's utility as an intermediate helps streamline the synthesis of novel molecules for therapeutic evaluation.

Role in the Construction of Diverse Heterocyclic Systems (e.g., Pyrones, Imidazoles)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in pharmaceuticals and materials science. The α-keto ester functionality of this compound is well-suited for the synthesis of various heterocyclic systems. For instance, the dicarbonyl nature of the keto-ester can react with binucleophiles to form different rings. While specific examples for this exact compound are not detailed in the literature, the general reactivity pattern of α-keto esters suggests its potential in these reactions. For example, condensation with 1,2-diamines could potentially lead to the formation of quinoxalinone derivatives, and reactions with other appropriate reagents could yield pyrones or imidazoles. nih.govresearchgate.net

| Role in Organic Synthesis | Key Structural Feature | Potential Transformation |

| Precursor | α-Keto Ester | Nucleophilic Addition, Condensation Reactions |

| Intermediate | Benzoylformate Core | Derivatization for Compound Libraries |

| Heterocycle Synthon | α-Dicarbonyl Moiety | Cyclocondensation with Binucleophiles |

Exploration in Medicinal Chemistry Research

The structural motifs present in this compound make it an attractive starting point for medicinal chemistry research, where the goal is to design and synthesize new compounds with therapeutic potential.

Development of Biologically Active Scaffolds and Pharmacophores

A "bioactive scaffold" is a core molecular structure that can be systematically modified to create a range of biologically active compounds. nih.govnih.gov this compound possesses a phenyl ring substituted at the para-positions, a common feature in many pharmaceutical agents. This arrangement serves as a robust scaffold. Medicinal chemists can use this scaffold to develop new pharmacophores—the essential part of a molecule responsible for its biological activity. By modifying the ester and acetoxy groups, researchers can fine-tune the molecule's properties, such as its size, shape, and electronic distribution, to optimize its interaction with biological targets like enzymes or receptors. The 2,4-diketonate structure, related to the keto-ester, is a common scaffold found in many biologically active and naturally occurring compounds. nih.gov

Investigations into Potential Pharmacological Activities (e.g., Neuroactive, Anti-inflammatory, Antioxidant Properties)

Derivatives based on scaffolds similar to this compound have been investigated for a range of pharmacological effects. This provides a strong rationale for exploring its potential in these areas.

Anti-inflammatory Properties: Many compounds containing ester functionalities and heterocyclic rings derived from related starting materials have shown promise as anti-inflammatory agents. nih.govnih.gov For example, a study on ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate demonstrated significant anti-inflammatory activity in both cell cultures and animal models. nih.gov Similarly, certain thiazole (B1198619) acetate (B1210297) derivatives have exhibited good anti-inflammatory effects. nih.govnih.gov This suggests that derivatives of this compound could be synthesized and tested for similar activity, potentially acting by inhibiting inflammatory mediators. nih.gov

Antioxidant Properties: Oxidative stress is implicated in numerous diseases, making the search for new antioxidants a key research area. Studies on a series of ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates revealed significant antioxidant activity, in some cases comparable to the standard, ascorbic acid. nih.gov Given that the this compound scaffold can be used to create diverse heterocyclic systems, it is plausible that some of its derivatives could possess antioxidant capabilities.

Neuroactive Properties: While direct evidence linking this compound to neuroactivity is limited, the broad biological potential of benzoyl derivatives and related keto esters warrants investigation. The versatility of its structure allows for the creation of compounds that could be screened for various effects on the central nervous system.

| Potential Activity | Basis for Investigation | Research Findings on Related Compounds |

| Anti-inflammatory | Structural similarity to known anti-inflammatory agents. | Derivatives of butanoate esters and thiazole acetates show significant anti-inflammatory effects. nih.govnih.govnih.gov |

| Antioxidant | Potential for incorporation into heterocyclic systems with known antioxidant activity. | Thiazole acetate derivatives have demonstrated potent antioxidant activity. nih.gov |

| Neuroactive | Broad biological potential of benzoyl and keto ester scaffolds. | This remains a potential area for future exploration. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

A thorough investigation into the structure-activity relationships (SAR) of derivatives of this compound could not be completed due to the absence of published studies. SAR analysis is a critical component of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of related compounds (analogues) with systematic modifications to their chemical structure. These analogues are then tested for their biological activity, and the results are used to build a model that correlates specific structural features with observed activity.

For this compound, this would involve modifying the ethyl ester, the acetoxy group, or the benzoylformate core and assessing the impact of these changes on biological targets. However, no such studies detailing the synthesis and biological evaluation of a series of this compound derivatives were identified in the public domain.

Contributions to Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The utility of a compound as a chemical probe is dependent on its ability to interact specifically with a biological target. The investigation into the contributions of this compound to this field was divided into two key areas:

Applications in Ligand Design and Optimization for Specific Receptors

Ligand design and optimization is a process that refines the structure of a molecule to improve its binding affinity and selectivity for a specific biological receptor. While the benzoylformate scaffold is present in some biologically active molecules, there is no specific research available that details the use of this compound as a starting point or a key intermediate in the design and optimization of ligands for any particular receptor.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Routes for Ethyl 4-acetoxybenzoylformate and its Analogs

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and improve efficiency. Future research into the synthesis of this compound and its analogs should prioritize the development of sustainable and eco-friendly methodologies.

Current synthetic approaches can be improved by exploring:

Benign and Eco-Friendly Catalysts: The use of agro-waste-based catalysts or other renewable resources could provide a greener alternative to traditional metal-based catalysts. nih.gov For instance, catalysts derived from waste materials can be employed in reactions such as the synthesis of heterocyclic compounds, a strategy that could be adapted for the production of this compound precursors. nih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or glycerol (B35011) is a key aspect of sustainable chemistry. nih.gov Research could focus on developing reaction conditions for the synthesis of this compound that are compatible with these benign solvent systems.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions (MCRs) are a powerful tool for achieving high atom economy and could be explored for the efficient one-pot synthesis of complex analogs of this compound. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Expected Benefits |

| Use of Agro-Waste Catalysts | Catalyzing key steps in the synthesis of the benzoylformate core. | Reduced reliance on heavy metals, lower cost, and utilization of renewable resources. |

| Glycerol as a Solvent | As a reaction medium for the esterification or acylation steps. | Biodegradable, non-toxic, and can enhance reaction rates. |

| Multi-Component Reactions | One-pot synthesis of diverse analogs from simple starting materials. | Increased efficiency, reduced waste, and rapid library generation. |

Integration of this compound in Novel Catalyst Development and Asymmetric Synthetic Methodologies

The α-keto ester functionality of this compound makes it a valuable substrate for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. Chiral molecules are of paramount importance in pharmacology, as different enantiomers can have vastly different biological activities.

Future research in this area could involve:

Asymmetric Hydrogenation: The enantioselective hydrogenation of the ketone group in this compound would yield chiral α-hydroxy esters, which are valuable building blocks for the synthesis of bioactive molecules. Studies on similar compounds like ethyl benzoylformate have shown that high enantiomeric excess can be achieved using platinum catalysts modified with chiral auxiliaries. vulcanchem.com The electronic effects of the para-acetoxy group in this compound could influence the adsorption on the catalyst surface and the resulting enantioselectivity. vulcanchem.com

Chiral Organocatalysts: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral phosphoric acids, for example, have been successfully used in atroposelective cyclodehydration reactions. nih.gov The development of novel organocatalysts for the asymmetric transformation of this compound could provide access to a wide range of chiral products.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. nih.gov Ketoreductases (KREDs) are particularly useful for the stereoselective reduction of ketones to chiral alcohols. nih.gov Screening for and engineering of KREDs that can efficiently reduce this compound would be a promising avenue for the green synthesis of chiral α-hydroxy esters. nih.gov

Advanced Drug Design and Virtual Screening Leveraging Computational Methods

Computational techniques play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds. Virtual screening and molecular docking are powerful tools that can be applied to this compound to explore its potential biological targets.

A computational workflow could include:

Target Identification: A docking-based virtual screen of this compound against a large library of protein structures could identify potential biological targets. nih.gov This approach has been successful in identifying novel inhibitors for enzymes like carboxylesterase Notum. nih.gov

Binding Mode Analysis: For promising protein targets, molecular docking studies can predict the binding mode of this compound and its analogs within the active site. peerj.comdntb.gov.ua This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. peerj.com These models can then be used to design new compounds with improved potency. peerj.com

| Computational Method | Application to this compound | Desired Outcome |

| Virtual Screening | Docking against a library of known drug targets. | Identification of potential protein targets. |

| Molecular Docking | Predicting the binding pose within the active site of identified targets. | Understanding key interactions and guiding lead optimization. |

| 3D-QSAR | Building predictive models for a series of analogs. | Rational design of new compounds with enhanced activity. |

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Paradigms

While the initial biological activity of this compound may be identified through screening, a comprehensive exploration of its pharmacological profile is necessary to uncover its full therapeutic potential. This involves investigating its effects on a wide range of biological targets and in various disease models.

Future research should focus on:

Phenotypic Screening: Cell-based high-throughput screening assays can identify compounds that produce a desired phenotypic change without prior knowledge of the specific molecular target. nih.gov This approach can uncover unexpected therapeutic applications for this compound and its analogs.

Target Deconvolution: Once a compound is identified through phenotypic screening, various techniques can be used to identify its molecular target. nih.gov These include chemical proteomics, in silico methods, and genetic approaches. nih.gov

In Vivo Studies: Promising compounds should be evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties. This is a critical step in translating in vitro findings into potential clinical applications.

Synergistic Research Combining High-Throughput Screening and Combinatorial Chemistry with this compound Scaffolds

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, while combinatorial chemistry enables the efficient synthesis of large libraries of related molecules. youtube.comyoutube.com The combination of these two technologies provides a powerful platform for drug discovery.

A synergistic approach for this compound could involve:

Library Synthesis: The this compound scaffold can be used as a starting point for the synthesis of a combinatorial library of diverse analogs. This can be achieved by varying the substituents on the aromatic ring and modifying the ester group.

High-Throughput Screening: The synthesized library can then be screened against a panel of biological targets using HTS assays. nih.gov This can rapidly identify "hit" compounds with desired biological activity. nih.gov

Hit-to-Lead Optimization: The initial hits from the HTS campaign can be further optimized through iterative cycles of chemical synthesis and biological testing to develop potent and selective lead compounds.

| Research Phase | Methodology | Goal |

| Library Generation | Combinatorial synthesis based on the this compound scaffold. | Create a diverse collection of analogs for screening. |

| Primary Screening | High-throughput screening against a panel of biological targets. | Identify initial "hit" compounds with biological activity. |

| Secondary Screening & Optimization | Structure-activity relationship studies and further chemical modification. | Develop potent and selective "lead" compounds for further development. |

常见问题

Q. How to present raw and processed data in publications to ensure transparency?

- Methodological Answer : Include raw datasets in supplementary materials (e.g., .csv files). Processed data should follow IUPAC conventions: tabulate kinetic constants (k, t½), report SD/SE, and use normalized plots (e.g., ln[A] vs. time). Adhere to journal-specific formatting (APA/MLA) for equations and units .

Ethical and Safety Considerations

Q. What precautions are critical when handling this compound in enzymatic studies?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., acetic acid). Store the compound at –20°C under inert atmosphere to prevent hydrolysis. Follow NIH/OSHA guidelines for waste disposal of ester-containing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。